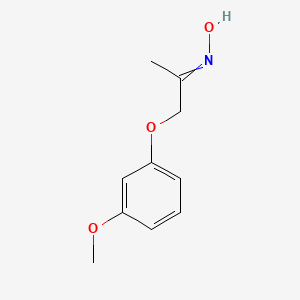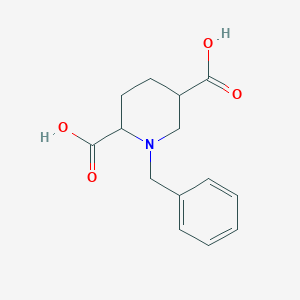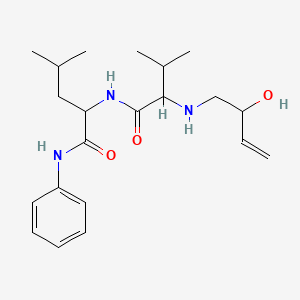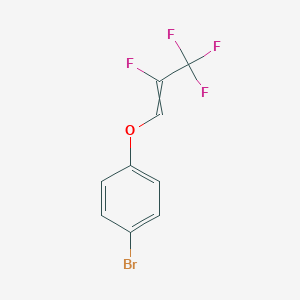![molecular formula C27H39BO3Si B13708127 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol is a complex organic compound that features both boron and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol typically involves multiple steps, including the formation of the boron and silicon-containing moieties. Common synthetic routes may involve:
Borylation reactions: Using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Silicon incorporation: Utilizing tri(propan-2-yl)silyl chloride in the presence of a base.
Coupling reactions: Employing cross-coupling techniques such as Suzuki-Miyaura coupling to link the boron and silicon-containing fragments to the naphthalene core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions could target the boron or silicon moieties, potentially altering their oxidation states.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the boron/silicon atoms are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe in biological assays to study cellular processes.
Industry
Electronics: Possible use in the fabrication of electronic components due to its conductive properties.
Coatings: Application in the development of specialized coatings with unique chemical resistance or adhesion properties.
作用機序
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol exerts its effects would depend on its specific application. For example:
Catalysis: It may act by coordinating to a metal center, facilitating the formation or breaking of chemical bonds.
Biological Activity: The compound could interact with specific proteins or enzymes, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A simpler boron-containing compound with similar reactivity.
5-(Tri(propan-2-yl)silylethynyl)naphthalene-2-ol: A silicon-containing analogue without the boron moiety.
Uniqueness
The combination of boron and silicon within the same molecule, along with the naphthalene core, gives 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol unique properties that are not found in simpler analogues. This uniqueness can be leveraged in various scientific and industrial applications.
特性
分子式 |
C27H39BO3Si |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H39BO3Si/c1-18(2)32(19(3)4,20(5)6)15-14-21-12-11-13-22-16-23(29)17-24(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-13,16-20,29H,1-10H3 |
InChIキー |
ZNJRNVRWHMUJOU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)

![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)

